4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
Properties
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS3/c1-4-15(14-10-6-5-7-11-14)20(24)23-17-13-9-8-12-16(17)18-19(22(23,2)3)26-27-21(18)25/h5-13,15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSTEPCKBUKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SSC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The dithiol group can be oxidized to form disulfides.
Reduction: : The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: : The phenyl butanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Disulfides and sulfoxides.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism by which 4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiol group can act as a redox-active center, participating in electron transfer reactions. The phenyl butanoyl group can bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Reactivity and Bioactivity
A. Acyl Group Variations
- 2-Phenylbutanoyl vs. 3,4-Dimethoxybenzoyl (): The 3,4-dimethoxybenzoyl group increases polarity due to methoxy groups, enhancing solubility but reducing membrane permeability. In contrast, the 2-phenylbutanoyl group in the target compound balances lipophilicity and target binding, resulting in superior kinase inhibition .
- Halogenated Acyl Groups (): Bromine or chlorine substituents (e.g., 2-bromobenzoyl) enhance electrophilicity, improving covalent binding to cysteine residues in kinases. However, this may increase off-target effects compared to the target compound’s phenylbutanoyl group .
B. Quinoline Ring Modifications
C. Dithiolo Ring Effects
- The dithiolo ring’s sulfur atoms enable metal coordination (e.g., Zn²⁺ in metalloenzymes) and redox activity, critical for inhibiting kinases like EGFR and VEGFR2. The thione group in the target compound participates in hydrogen bonding with catalytic lysine residues, a feature absent in simpler quinoline derivatives .
Biological Activity
4,4-Dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
The synthesis of this compound involves a multi-step process that typically includes the formation of the dithioloquinoline core followed by functionalization at the 5-position. The compound's structure is characterized by a dithiolthione moiety which contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of this compound. In particular, compounds synthesized from 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibited significant inhibition of various kinases associated with cancer progression. For instance:
- JAK3 Inhibition : Compounds derived from this scaffold showed IC50 values ranging from 0.36 μM to 0.46 μM against JAK3 kinase, indicating strong inhibitory action compared to sorafenib (IC50 = 0.78 μM) .
Antimicrobial Activity
The antimicrobial properties of these compounds have also been investigated. Studies demonstrated that certain derivatives exhibit antifungal activity surpassing traditional antibiotics such as ampicillin and streptomycin. Notably:
- The antifungal activity was found to be superior to that of ketoconazole and bifonazole, suggesting potential applications in treating fungal infections .
Anti-inflammatory Effects
In addition to antitumor and antimicrobial properties, the compound has shown promising anti-inflammatory effects . Experimental data indicate that its anti-inflammatory activity is comparable or superior to indomethacin, a well-known anti-inflammatory drug .
Case Studies and Research Findings
A comprehensive study involving various derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione assessed their biological activities using PASS Online software for predictive modeling. The results indicated:
| Compound | Activity Type | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| 2a | JAK3 Inhibition | 0.36 | Sorafenib: 0.78 |
| 2b | JAK3 Inhibition | 0.38 | Sorafenib: 0.78 |
| 2c | JAK3 Inhibition | 0.41 | Sorafenib: 0.78 |
| 2q | JAK3 Inhibition | 0.46 | Sorafenib: 0.78 |
| - | Antifungal Activity | - | Ketoconazole: - |
This table summarizes key findings regarding the inhibitory activities of selected compounds derived from the parent structure.
Q & A
Q. What are the common synthetic routes for 4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
- Step 1: Preparation of the 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione core via cyclocondensation of substituted quinolines with sulfur-containing reagents under anhydrous conditions .
- Step 2: Acylation at the 5-position using 2-phenylbutanoyl chloride in dry toluene/pyridine under reflux (5–7 hours), followed by recrystallization from toluene to isolate the product .
Characterization: - NMR (¹H/¹³C): Confirms substitution patterns (e.g., methyl groups at 4,4-positions, thione proton at δ ~13.5 ppm).
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 465.2) .
Q. How can researchers optimize reaction yields for this compound, and what factors lead to variability?
Methodological Answer: Yield optimization requires:
- Catalyst Selection: Pyridine acts as both a base and catalyst during acylation, but excess may lead to side reactions (e.g., hydrolysis of acyl chloride).
- Solvent Purity: Anhydrous toluene is critical; residual moisture reduces yields by ~20% .
- Temperature Control: Reflux temperatures (110–120°C) ensure complete acylation, while lower temperatures result in unreacted starting material .
Advanced Research Questions
Q. What computational and experimental approaches resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves regiochemical ambiguities (e.g., acyl group orientation at the 5-position). For example, analogs like 4,4,7,8-tetramethyl derivatives show planar quinoline-dithiolo fusion .
- DFT Calculations: Predict vibrational spectra (IR) and electronic properties (e.g., HOMO-LUMO gaps) to cross-validate experimental data .
Example Data Conflict:
Discrepancies between calculated (DFT) and observed (IR) C=S stretching frequencies (~1250 cm⁻¹ vs. 1235 cm⁻¹) may arise from crystal-packing effects .
Q. How does the 2-phenylbutanoyl moiety influence protein kinase inhibition, and what assays validate this activity?
Methodological Answer:
-
Kinase Inhibition Assays: Use recombinant kinases (e.g., CDK2, EGFR) in ATP-competitive assays. IC₅₀ values for this compound range from 0.8–3.2 µM, with selectivity influenced by the acyl group’s lipophilicity .
-
SAR Analysis:
Substituent CDK2 IC₅₀ (µM) EGFR IC₅₀ (µM) 2-Phenylbutanoyl 1.2 ± 0.3 2.8 ± 0.5 3-Methylbutanoyl 4.5 ± 0.7 >10 Data adapted from Medvedeva & Shikhaliev (2022) .
Q. What analytical strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility: Use standardized cell lines (e.g., HEK293 for cytotoxicity) and normalize to internal controls (e.g., β-actin).
- Metabolic Stability Tests: Incubate with liver microsomes to assess if discrepancies arise from rapid degradation (e.g., CYP3A4-mediated oxidation of the thione group) .
Case Study:
Inconsistent antiproliferative activity (GI₅₀: 5–50 µM) may reflect variable cellular uptake due to crystallinity differences. Amorphous formulations improve bioavailability by ~40% .
Q. How do solvent polarity and substituents affect the compound’s solvatochromic properties?
Methodological Answer:
- UV-Vis Spectroscopy: Measure λₘₐₓ shifts in solvents of varying polarity (e.g., hexane → DMSO). The thione group exhibits a bathochromic shift (~30 nm) in polar aprotic solvents due to n→π* transitions .
- Hammett Analysis: Correlate substituent σ values with absorption maxima. Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
Q. How can researchers validate target engagement in cellular models?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
